![molecular formula C24H12N2O4 B12920541 1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone CAS No. 25041-39-8](/img/structure/B12920541.png)
1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone typically involves multi-step organic reactions. One common method includes the alkylation of a disodium derivative of a related compound with alkyl halides . The reaction conditions often require the presence of a base to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors .
Comparación Con Compuestos Similares
1H,1’H-2,2’-Bibenzo[d]imidazole: This compound shares a similar structural framework but differs in the functional groups attached to the core structure.
1H,1’H-2,2’-Bibenzimidazole: Another structurally related compound with distinct chemical properties and applications.
Uniqueness: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone is unique due to its specific arrangement of functional groups and the resulting chemical reactivity.
Propiedades
Número CAS |
25041-39-8 |
|---|---|
Fórmula molecular |
C24H12N2O4 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
6-(1,3-dioxobenzo[de]isoquinolin-6-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H12N2O4/c27-21-15-5-1-3-13-11(7-9-17(19(13)15)23(29)25-21)12-8-10-18-20-14(12)4-2-6-16(20)22(28)26-24(18)30/h1-10H,(H,25,27,29)(H,26,28,30) |
Clave InChI |
KKVBUPXSYOEYEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C4=C5C=CC=C6C5=C(C=C4)C(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
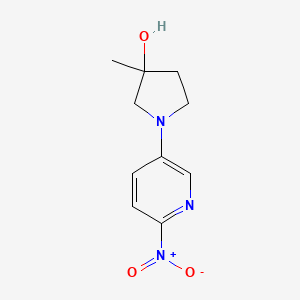
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
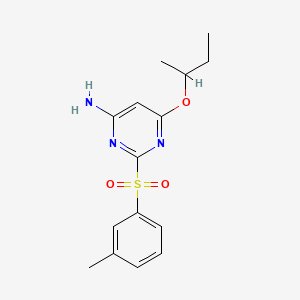
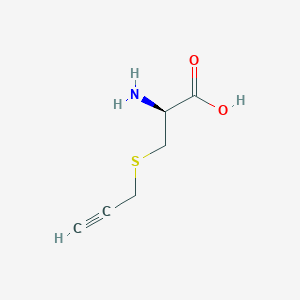
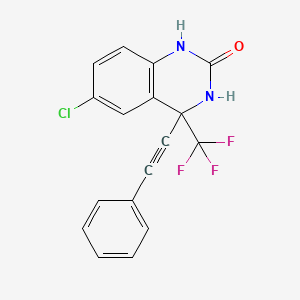
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)

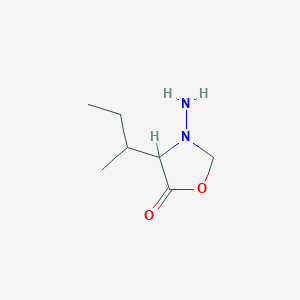
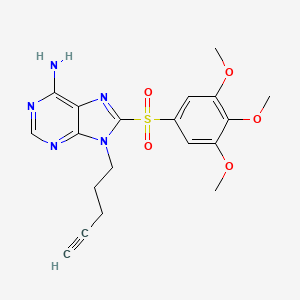
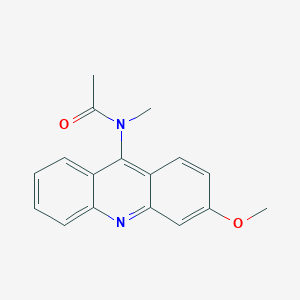
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
